![molecular formula C22H23N3O3 B2659946 5-(Azepan-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile CAS No. 931748-77-5](/img/structure/B2659946.png)
5-(Azepan-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Azepan-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile, also known as AZD-8055, is a small molecule inhibitor of mammalian target of rapamycin (mTOR). It was first synthesized by AstraZeneca and has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Cycloadducts and Transformation into Tethered Structures
Research by Trofimov et al. (2017) investigated cycloadducts of 1,8-diazabicyclo[5.4.0]undec-7-ene and methyl 4-hydroxyalk-2-ynoates. This study highlights the transformation into structures where furan-2(5H)-one and caprolactam rings are linked through an aminopropane tether. Such transformations are significant in organic synthesis and could be relevant to the compound (Trofimov et al., 2017).
Therapeutic Potential of Oxadiazole and Furadiazole Compounds
Siwach and Verma (2020) explored the therapeutic potential of oxadiazole or furadiazole ring-containing derivatives, which are significant in the context of pharmaceutical applications. These compounds, including the one , may exhibit various biological activities like antibacterial, antitumor, anti-viral, and antioxidant activities (Siwach & Verma, 2020).
ACE Inhibitors from Hydroxy Indanone Derivatives
Vulupala et al. (2018) designed and synthesized novel triazole derivatives as angiotensin-converting enzyme (ACE) inhibitors. These findings are relevant in the context of cardiovascular drug development and could provide insights into the potential applications of the compound (Vulupala et al., 2018).
Synthesis and Pharmacological Evaluation of Azo Dyes
Ravi et al. (2020) synthesized azo molecules using 2-aminothiazole and pyridone derivatives. These compounds demonstrated potential antimicrobial activity, indicating the relevance of such chemical structures in antimicrobial research (Ravi et al., 2020).
New Transformations in Oxazole-Carbonitrile
Shablykin et al. (2007) conducted research on 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile, which is structurally related to the compound . They explored its reaction with various agents, leading to the formation of substituted pyrazole and other azole fragments, crucial for understanding the chemical behavior of similar compounds (Shablykin et al., 2007).
properties
IUPAC Name |
5-(azepan-1-yl)-2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-16-6-8-17(9-7-16)26-15-18-10-11-20(27-18)21-24-19(14-23)22(28-21)25-12-4-2-3-5-13-25/h6-11H,2-5,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBZEKLLXZJVOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCCCCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.